molecular formula C22H23FN4O B12784393 Unq5GH46FY CAS No. 743404-73-1

Unq5GH46FY

Cat. No.: B12784393
CAS No.: 743404-73-1
M. Wt: 378.4 g/mol
InChI Key: CSOMQWHJMPGAKL-LGMDPLHJSA-N
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Preparation Methods

The preparation of Unq5GH46FY involves several synthetic routes and reaction conditions. One common method includes the use of pyrrolopyridine-structure compounds . The preparation method involves specific reaction conditions and reagents to achieve the desired compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Unq5GH46FY undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Unq5GH46FY involves its interaction with specific molecular targets and pathways. It acts as an effective JAK inhibitor, which means it can inhibit the activity of JAK family proteins. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Properties

CAS No.

743404-73-1

Molecular Formula

C22H23FN4O

Molecular Weight

378.4 g/mol

IUPAC Name

(Z)-3-(2-amino-3-cyclopentylbenzimidazol-5-yl)-3-(2-fluorophenyl)-N-methylprop-2-enamide

InChI

InChI=1S/C22H23FN4O/c1-25-21(28)13-17(16-8-4-5-9-18(16)23)14-10-11-19-20(12-14)27(22(24)26-19)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,24,26)(H,25,28)/b17-13-

InChI Key

CSOMQWHJMPGAKL-LGMDPLHJSA-N

Isomeric SMILES

CNC(=O)/C=C(/C1=CC2=C(C=C1)N=C(N2C3CCCC3)N)\C4=CC=CC=C4F

Canonical SMILES

CNC(=O)C=C(C1=CC2=C(C=C1)N=C(N2C3CCCC3)N)C4=CC=CC=C4F

Origin of Product

United States

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